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Compound of Interest

Compound Name: 5-Amino-2-chloroisonicotinamide

Cat. No.: B594972 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-Amino-2-chloroisonicotinamide. Due to the limited availability of published

experimental spectra for this specific molecule, this document presents predicted spectroscopic

data based on its chemical structure, alongside detailed experimental protocols for acquiring

such data. This information is intended to serve as a valuable resource for researchers utilizing

this compound in pharmaceutical development and other scientific endeavors.

Chemical Structure and Properties
IUPAC Name: 5-Amino-2-chloropyridine-4-carboxamide

Molecular Formula: C₆H₆ClN₃O

Molecular Weight: 171.58 g/mol

CAS Number: 1217026-70-4

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 5-Amino-2-
chloroisonicotinamide. These predictions are based on established principles of nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) and provide expected

values for the key structural features of the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.1 Singlet 1H H-6 (Aromatic)

~6.8 Singlet 1H H-3 (Aromatic)

~7.5 Broad Singlet 1H -CONH₂ (Amide)

~7.3 Broad Singlet 1H -CONH₂ (Amide)

~5.9 Broad Singlet 2H -NH₂ (Amino)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~167 C=O (Amide)

~155 C-5 (C-NH₂)

~148 C-2 (C-Cl)

~140 C-6

~115 C-4 (C-CONH₂)

~108 C-3

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad N-H stretch (Amino and Amide)

3200 - 3100 Medium Aromatic C-H stretch

1680 - 1650 Strong C=O stretch (Amide I)

1620 - 1580 Medium
N-H bend (Amino) and C=C

stretch (Aromatic)

1400 - 1200 Medium C-N stretch

800 - 700 Strong C-Cl stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

171/173 High
[M]⁺ (Molecular ion peak,

showing isotopic pattern for Cl)

154/156 Medium [M - NH₃]⁺

128/130 Medium [M - CONH₂]⁺

111 High [M - Cl - NH₂]⁺

93 Medium [C₅H₃N₂]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-2-chloroisonicotinamide
in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband

probe.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Chemical shifts should be referenced to the

residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy
Sample Preparation: Prepare a solid sample using either the KBr pellet method or as a mull

in Nujol.

KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium

bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent

pellet using a hydraulic press.

Nujol Mull: Grind a few milligrams of the sample with a drop of Nujol (mineral oil) to form a

paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet

or Nujol on salt plates.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-

MS) or liquid chromatography (LC-MS).

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray

ionization (ESI).

EI-MS Acquisition:

Ionization Energy: 70 eV.

Mass Range: m/z 40-500.

ESI-MS Acquisition (for High-Resolution Mass Spectrometry - HRMS):

Solvent: A suitable solvent such as methanol or acetonitrile with a small amount of formic

acid or ammonium hydroxide to promote ionization.

Ionization Mode: Positive or negative ion mode.

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and

major fragment ions. For HRMS data, calculate the elemental composition based on the
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accurate mass measurement.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a chemical compound like 5-Amino-2-chloroisonicotinamide.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of 5-Amino-2-chloroisonicotinamide

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Interpret NMR Spectra
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Interpret IR Spectrum
(Functional Groups)

Interpret Mass Spectrum
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Combine Data for Structure Confirmation
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical

compound.
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Amino-2-
chloroisonicotinamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b594972#5-amino-2-chloroisonicotinamide-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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